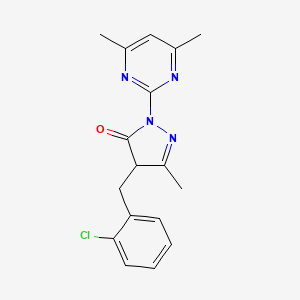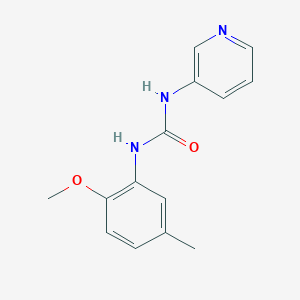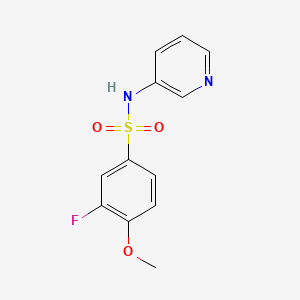
4-cyclohexyl-N-(3,4-dimethylphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyclohexyl-N-(3,4-dimethylphenyl)-1-piperazinecarboxamide, also known as CPP or CPP-115, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the treatment of various neurological disorders.
作用機序
4-cyclohexyl-N-(3,4-dimethylphenyl)-1-piperazinecarboxamide-115 works by inhibiting the enzyme GABA aminotransferase, which leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By increasing the levels of GABA, this compound-115 can reduce the excitability of neurons and prevent seizures.
Biochemical and Physiological Effects
This compound-115 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can have a calming effect and reduce the occurrence of seizures. It has also been shown to reduce the levels of dopamine in the brain, which can be beneficial in the treatment of addiction.
実験室実験の利点と制限
4-cyclohexyl-N-(3,4-dimethylphenyl)-1-piperazinecarboxamide-115 has several advantages for lab experiments, including its high potency and selectivity for GABA aminotransferase. However, it also has several limitations, including its low solubility in water and its potential for toxicity at high doses.
将来の方向性
There are several future directions for research on 4-cyclohexyl-N-(3,4-dimethylphenyl)-1-piperazinecarboxamide-115. One area of interest is the potential use of this compound-115 in the treatment of anxiety disorders. Another area of interest is the development of more potent and selective inhibitors of GABA aminotransferase. Additionally, further research is needed to determine the long-term safety and efficacy of this compound-115 in humans.
Conclusion
This compound-115 is a synthetic compound that has shown promise in the treatment of various neurological disorders. Its mechanism of action involves inhibiting the enzyme GABA aminotransferase, which leads to an increase in the levels of GABA in the brain. This compound-115 has several advantages for lab experiments, including its high potency and selectivity for GABA aminotransferase, but also has limitations, including its low solubility in water and potential for toxicity at high doses. Further research is needed to determine the long-term safety and efficacy of this compound-115 in humans and to explore its potential therapeutic applications in other neurological disorders.
合成法
4-cyclohexyl-N-(3,4-dimethylphenyl)-1-piperazinecarboxamide-115 can be synthesized through a series of chemical reactions, including the condensation of cyclohexanone with 3,4-dimethylbenzylamine to form 4-cyclohexyl-N-(3,4-dimethylphenyl)piperazine, which is then reacted with chloroformic acid to yield this compound-115. The synthesis of this compound-115 is a complex process that requires expertise in organic chemistry.
科学的研究の応用
4-cyclohexyl-N-(3,4-dimethylphenyl)-1-piperazinecarboxamide-115 has been studied extensively in preclinical and clinical trials for its potential therapeutic applications in neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to enhance the activity of the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA. This results in an increase in the levels of GABA in the brain, which can have a calming effect and reduce the occurrence of seizures.
特性
IUPAC Name |
4-cyclohexyl-N-(3,4-dimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-15-8-9-17(14-16(15)2)20-19(23)22-12-10-21(11-13-22)18-6-4-3-5-7-18/h8-9,14,18H,3-7,10-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNWPLYRMSGEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(3-chlorophenyl)-N-[1-(hydroxymethyl)-2-methylpropyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5352019.png)
![4-{[2-(3-chlorophenyl)-4-hydroxy-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5352031.png)

![5-amino-3-(4-methoxyphenyl)-4,8-dimethyl-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile](/img/structure/B5352038.png)

![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5352053.png)
![5-chloro-2-methoxy-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5352055.png)
![2-[3-(2-fluorobenzyl)-3-(hydroxymethyl)piperidin-1-yl]nicotinonitrile](/img/structure/B5352057.png)
![5-methoxy-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]-2-furamide](/img/structure/B5352066.png)
![2-(5-{2-[5-amino-4-cyano-1-(2-hydroxyethyl)-1H-pyrazol-3-yl]-2-cyanovinyl}-2-furyl)benzoic acid](/img/structure/B5352067.png)

![3,4-dimethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5352080.png)
![2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanol](/img/structure/B5352089.png)
![8-(5-phenylpentanoyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5352104.png)
